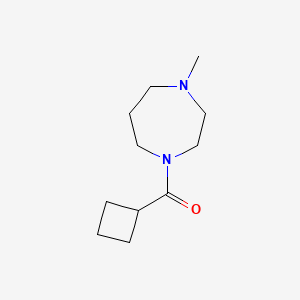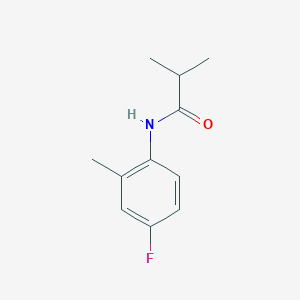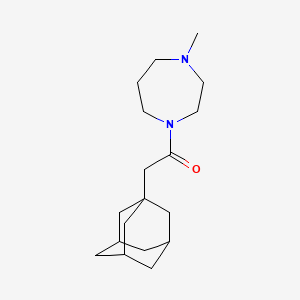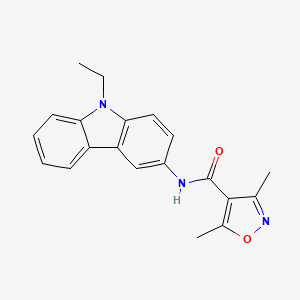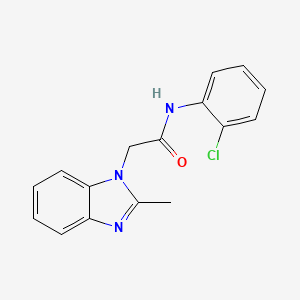
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide, also known as CX6, is a novel compound that has gained significant attention in the field of medicinal chemistry. CX6 belongs to the family of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been found to exhibit low toxicity in vitro and in vivo. In animal studies, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit tumor growth without causing significant toxicity. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to exhibit anti-inflammatory activity in vitro and in vivo. In addition, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is its low solubility in aqueous solutions, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. Another area of focus could be the evaluation of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide in combination with other anticancer agents to determine its potential for synergistic effects. In addition, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the efficacy and safety of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide in animal models of cancer.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide involves the reaction of 2-methylbenzimidazole-1-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. The yield of this reaction is reported to be around 70%.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. In vitro studies have shown that N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-17-14-9-5-6-10-15(14)19(12)11-16(20)18-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZHVHICGVGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



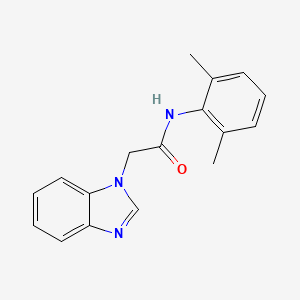
![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
